(1,2,5,6-Tetramethyl-d6)naphthalene
Description
Properties
Molecular Formula |
C₁₄H₁₀D₆ |
|---|---|
Molecular Weight |
190.31 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation
Regioselective Deuteration Strategies for Tetramethylnaphthalene Scaffolds
Regioselective deuteration allows for the specific placement of deuterium (B1214612) atoms onto the naphthalene (B1677914) core, which is crucial for probing reaction mechanisms or fine-tuning the properties of the molecule. The directing effects of the four methyl groups on the naphthalene scaffold heavily influence the selectivity of these reactions. Methodologies for achieving such precision include transition metal-catalyzed hydrogen-deuterium exchange and reductive deuteration techniques.
Transition metal catalysis is a powerful tool for the activation of otherwise inert C-H bonds, enabling direct hydrogen-deuterium (H/D) exchange. This approach is highly attractive due to its atom economy and potential for high selectivity.
Palladium catalysts are widely used for the deuteration of aromatic compounds. nih.gov Non-directed, late-stage deuteration of arenes has been successfully achieved using palladium acetate (B1210297) (Pd(OAc)₂) in combination with specialized ligands. nih.govuni-freiburg.de These methods often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov For a tetramethylnaphthalene scaffold, a non-directed approach could lead to deuterium incorporation at various positions on the aromatic ring, influenced by the electronic effects of the methyl groups.
Table 1: Examples of Palladium-Catalyzed Arene Deuteration
| Catalyst System | Substrate | Deuterium Source | Conditions | Deuterium Incorporation | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Alkylated Arene | D₂O | 40 °C, 72 h | High (D_Total = 4.22) | nih.gov |
| Pd(OAc)₂ / Pyridine Ligand | 1,2-Dimethoxybenzene | D₂O | 110 °C, 48 h | Significant H/D Exchange | uni-freiburg.de |
Iridium-based catalysts are exceptionally effective for ortho-directed hydrogen isotope exchange (HIE) reactions. While often requiring a directing group, the inherent electronic properties of substrates can also guide regioselectivity. For polycyclic aromatic hydrocarbons like naphthalene, iridium complexes can facilitate deuteration, although the selectivity can be complex.
Iron catalysts present a more economical and environmentally friendly alternative for deuteration reactions. tu-darmstadt.de Mild, iron-catalyzed transfer hydrogenation (TH) systems using a deuterium source can achieve selective deuteration. tu-darmstadt.de For instance, an iron(II) β-diketiminate precatalyst has shown potential in isotopic labeling chemistry. tu-darmstadt.de In the context of naphthalene derivatives, biomimetic iron catalysts that mimic the action of naphthalene dioxygenase have been used for oxidative reactions, indicating the potential for iron complexes to interact specifically with the naphthalene core. nih.govnih.gov
Reductive deuteration methods typically involve the conversion of a functional group, most commonly a halogen, into a C-D bond. These techniques offer excellent regioselectivity, as the deuterium is installed precisely at the site of the previous functional group.
Electrochemical methods provide a green and efficient pathway for the dehalogenative deuteration of aryl halides. xmu.edu.cn This technique avoids the need for transition metal catalysts or harsh chemical reductants. xmu.edu.cn The reaction typically proceeds via a single-electron transfer (SET) at the cathode, generating an aryl radical that subsequently abstracts a deuterium atom from a source like D₂O. xmu.edu.cn
To synthesize a deuterated tetramethylnaphthalene, a corresponding halogenated precursor (e.g., bromo-1,2,5,6-tetramethylnaphthalene) would be subjected to electrochemical reduction in the presence of D₂O. This method is noted for its high site-selectivity and potential for high deuterium incorporation rates. xmu.edu.cn Recent advancements have demonstrated the deuteration of a wide variety of aryl halides under mild, room-temperature conditions. xmu.edu.cn
Table 2: Key Features of Electrochemical Dehalogenative Deuteration
| Feature | Description | Reference |
|---|---|---|
| Selectivity | Excellent site-selectivity at the position of the halogen. | xmu.edu.cn |
| Deuterium Source | Commonly uses inexpensive and safe D₂O. | xmu.edu.cn |
| Conditions | Often proceeds at room temperature without metal catalysts. | xmu.edu.cn |
| Mechanism | Involves the formation of radical intermediates via single-electron transfer. | xmu.edu.cn |
This class of reactions involves the transfer of a deuteride (B1239839) ion (D⁻) from a donor to a suitable electrophilic carbon center. A classic example is the quenching of an organometallic intermediate, such as a Grignard or organolithium reagent, with a deuterium source. youtube.comorganicchemistrytutor.com
For the specific deuteration of a tetramethylnaphthalene scaffold, one would first introduce a halogen at the desired position on the ring via electrophilic aromatic substitution. This halide is then converted into an organometallic reagent (e.g., by reaction with magnesium to form a Grignard reagent). The subsequent addition of a deuterium donor, most commonly D₂O, quenches the organometallic species and installs a deuterium atom at that position. organicchemistrytutor.com
Alternatively, transfer hydrogenation using silanes as a hydride source can be adapted for deuteration by using a deuterated silane (B1218182) or a combination of a proton source and a deuteride transfer agent. tu-darmstadt.de Iron-catalyzed systems have been developed that use a borane/silane as the hydride transfer agent, which could be adapted for deuteride transfer. tu-darmstadt.de
Deuterium Exchange via Acid- or Base-Catalyzed Pathways
Direct hydrogen-deuterium (H/D) exchange on an existing aromatic framework is a common strategy for deuterium labeling. acs.org This can be achieved through either acid- or base-catalyzed pathways, with the choice of catalyst depending on the substrate's electronic properties and the desired regioselectivity.
Acid-Catalyzed Exchange: In acid-catalyzed H/D exchange, a strong deuterated acid, such as D₂SO₄ in D₂O, facilitates the electrophilic substitution of hydrogen for deuterium on the aromatic ring. google.com The reaction proceeds via the formation of a sigma complex (arenium ion), and the rate of exchange is influenced by the electron density of the aromatic ring. For polymethylated naphthalenes like 1,2,5,6-tetramethylnaphthalene (B47324), the four electron-donating methyl groups activate the aromatic rings, making them more susceptible to electrophilic attack. However, the directing effects of these groups can lead to a mixture of deuterated products, and steric hindrance might influence the accessibility of certain positions. The conditions for acid-catalyzed exchange can be harsh, potentially leading to side reactions, and often require high temperatures and pressures to achieve significant deuterium incorporation. google.com
Base-Catalyzed Exchange: Base-catalyzed H/D exchange is effective for aromatic compounds with sufficiently acidic protons. This method typically involves a strong base, such as an alkoxide or an organometallic reagent, which deprotonates the substrate to form a carbanion. Subsequent quenching with a deuterium source introduces the deuterium atom. While the methyl protons on tetramethylnaphthalene are generally not acidic enough for this type of exchange under mild conditions, the aromatic protons can be exchanged under more forcing conditions. The mechanism is considered a protophilic hydrogen substitution, and the reaction rates are determined by the C-H bond acidity. youtube.com
It is important to note that for a compound like (1,2,5,6-Tetramethyl-d6)naphthalene, where the deuterium is located on the methyl groups, direct H/D exchange on the methyl groups of the final tetramethylnaphthalene is challenging due to the non-acidic nature of methyl C-H bonds. Therefore, the synthesis of deuterated precursors is often a more viable strategy.
Synthesis of Deuterated Precursors for this compound
A more controlled and efficient method for producing this compound involves the synthesis and assembly of pre-deuterated building blocks. This approach offers greater control over the position and level of deuterium incorporation. Given the target molecule's structure, a key strategy would be the use of deuterated methylating agents.
One common method for preparing deuterated methyl groups is through the use of deuterated methyl iodide (CD₃I) or other d₃-methylating agents. researchgate.net For instance, deuterated methanol (B129727) (CD₃OD) can serve as an inexpensive and effective source for d₃-methylation. researchgate.net The synthesis of the target molecule could involve the construction of a suitable naphthalene precursor that is then methylated using a deuterated methylating agent.
Alternatively, a Grignard-based approach can be employed. youtube.comorganicchemistrytutor.com This would involve the synthesis of a naphthalene derivative with appropriate leaving groups (e.g., halogens) at the desired positions for methylation. The Grignard reagent, formed from a di- or tri-methylnaphthalene halide, could then react with a deuterated electrophile. However, for methyl group deuteration, a more direct route is often preferred.
A plausible synthetic route could involve the preparation of a dimethylnaphthalene diol or a related precursor, followed by a double methylation using a deuterated methylating agent like CD₃I. The choice of the specific precursor would depend on the desired substitution pattern and the availability of starting materials. Another strategy involves synthesizing the naphthalene ring system from smaller, pre-deuterated fragments, although this can be a more synthetically demanding process. nih.gov
Table 1: Potential Deuterated Precursors and Methods
| Deuterated Precursor | Synthetic Method | Relevance to Target Molecule |
|---|---|---|
| Deuterated Methyl Iodide (CD₃I) | Reaction of deuterated methanol with iodine and phosphorus. | Directly provides the -CD₃ groups for methylation of a suitable naphthalene precursor. |
| Deuterated Grignard Reagent (e.g., CD₃MgBr) | Reaction of deuterated methyl bromide with magnesium. | Can be used in coupling reactions to introduce deuterated methyl groups. |
| Deuterated Ketones/Aldehydes | Reduction of esters with deuterated reducing agents (e.g., LiAlD₄) followed by oxidation. | Can serve as building blocks for constructing the naphthalene ring system via cyclization reactions. |
Optimization of Deuterium Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield is crucial in the synthesis of deuterated compounds for analytical and pharmaceutical applications. rsc.org Several factors must be carefully controlled throughout the synthesis and purification process.
Isotopic Purity: The isotopic purity refers to the percentage of the desired deuterated isotopologue in the final product. Low purity can arise from incomplete deuteration or from H/D exchange with residual protic sources during the reaction or workup. acs.org To maximize isotopic purity, it is essential to use a large excess of the deuterating reagent and to conduct reactions under anhydrous conditions to minimize contamination from protic solvents or atmospheric moisture. The choice of catalyst and reaction conditions also plays a significant role. For instance, in metal-catalyzed deuteration, the catalyst's activity and selectivity can influence the degree of deuterium incorporation. acs.org
Analytical Characterization: The isotopic enrichment and structural integrity of the final product must be rigorously confirmed. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution by analyzing the relative abundances of the different isotopologue ions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is used to confirm the position of the deuterium labels and to assess the level of incorporation at specific sites. rsc.org
Table 2: Key Parameters for Optimization of Deuteration
| Parameter | Influence on Purity and Yield | Optimization Strategy |
|---|---|---|
| Deuterium Source | Excess and purity of the D source directly impact isotopic enrichment. | Use a high-purity deuterium source (e.g., D₂O, CD₃OD) in stoichiometric excess. |
| Catalyst | Activity and selectivity of the catalyst affect reaction rate and regioselectivity. | Screen different catalysts (acid, base, metal) and optimize loading. |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions or H/D scrambling. | Optimize temperature to balance reaction rate and selectivity. |
| Reaction Time | Sufficient time is needed for complete exchange, but prolonged times can lead to degradation. | Monitor reaction progress to determine the optimal reaction time. |
| Solvent | Anhydrous and aprotic solvents are crucial to prevent H/D back-exchange. | Use freshly distilled, anhydrous solvents. |
Sophisticated Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of (1,2,5,6-Tetramethyl-d6)naphthalene
Deuterium (B1214612) (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous confirmation of isotopic labeling. magritek.com In the case of this compound, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms on the methyl groups at the 1 and 2 positions. The chemical shift of these signals is similar to that of protons in analogous environments but with a much broader natural line shape. magritek.com This technique is crucial for verifying the success and specificity of the deuteration process. magritek.com
Table 1: Expected ²H NMR Data for this compound
| Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 1-CD₃ | Similar to ¹H of methyl group | Singlet |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Proton (¹H) NMR spectroscopy provides information about the non-deuterated parts of the molecule. ox.ac.uk For this compound, the ¹H NMR spectrum would show signals for the methyl groups at the 5 and 6 positions and the aromatic protons. The integration of these signals confirms the relative number of protons at each position. ox.ac.uk The absence of signals corresponding to the methyl groups at positions 1 and 2 further confirms successful deuteration. magritek.com Coupling between adjacent protons, known as spin-spin coupling, results in the splitting of signals into multiplets, which provides valuable information about the connectivity of the atoms. libretexts.orgopenstax.org
Table 2: Expected ¹H NMR Data for this compound
| Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) |
|---|---|---|---|
| 5-CH₃ | ~2.4-2.6 | Singlet | N/A |
| 6-CH₃ | ~2.4-2.6 | Singlet | N/A |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. msu.edu
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. oregonstate.edu In deuterated compounds, the carbon atoms directly bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a significant decrease in signal intensity. olemiss.edu This phenomenon is invaluable for assigning carbon signals, as the signals for the deuterated carbons effectively "disappear" from a standard proton-decoupled ¹³C NMR spectrum, allowing for unambiguous assignment of the remaining signals. olemiss.edu The ¹³C NMR spectrum of this compound would show signals for all carbon atoms, with those of the deuterated methyl groups being significantly attenuated and split.
Table 3: Expected ¹³C NMR Signal Characteristics for this compound
| Carbon Position | Expected Appearance |
|---|---|
| C1-CD₃ | Triplet, reduced intensity |
| C2-CD₃ | Triplet, reduced intensity |
| C5-CH₃ | Singlet (in proton-decoupled spectrum) |
| C6-CH₃ | Singlet (in proton-decoupled spectrum) |
Note: The exact chemical shifts can be predicted using substituent effects and comparison with related compounds. oregonstate.edu
Advanced NMR techniques, such as solid-state NMR and spin relaxation studies, can provide insights into the molecular dynamics of this compound. nih.gov Solid-state NMR can be used to study the structure and dynamics of the molecule in its crystalline form, providing information about molecular packing and motion in the solid state.
Deuterium spin relaxation studies can probe the dynamics of the C-D bonds, offering insights into the rotational motion of the methyl groups. nih.gov The relaxation rates of deuterium nuclei are sensitive to molecular motions on the picosecond to nanosecond timescale. nih.gov By measuring relaxation parameters at different temperatures and magnetic field strengths, a detailed picture of the internal dynamics of the molecule can be constructed. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. aip.orgaip.org These techniques are particularly useful for studying the effects of isotopic substitution.
The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies compared to their C-H counterparts. This isotopic shift is a key feature in the vibrational spectra of this compound.
In the IR and Raman spectra, the C-H stretching vibrations of the non-deuterated methyl groups and the aromatic ring are typically observed in the 3100-2900 cm⁻¹ region. researchgate.netnasa.gov In contrast, the C-D stretching vibrations of the deuterated methyl groups would be expected to appear at a significantly lower frequency, approximately in the 2200-2100 cm⁻¹ range. Similarly, C-H bending modes, which appear in the 1460-1360 cm⁻¹ region, will also shift to lower frequencies upon deuteration. aip.orgresearchgate.net The analysis of these distinct vibrational bands in the IR and Raman spectra provides definitive evidence for the presence and location of the deuterium atoms within the molecule. osti.gov
Table 4: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
|---|---|---|
| Stretching | 2850 - 3100 | ~2100 - 2300 |
Note: These are general ranges, and the exact frequencies for this compound will be specific to its molecular structure and environment.
Isotope Effects on Molecular Vibrations and Phonon Frequencies
The substitution of hydrogen with its heavier isotope, deuterium, in 1,2,5,6-tetramethylnaphthalene (B47324) to form this compound induces significant and predictable changes in its vibrational spectra. This phenomenon, known as the kinetic isotope effect, is a direct consequence of the increased mass of the deuterium atom compared to the protium (B1232500) atom. The vibrational frequency of a chemical bond is proportional to the square root of the ratio of the force constant to the reduced mass of the atoms involved. libretexts.org As the force constant of the C-D bond is nearly identical to that of the C-H bond, the primary determinant of the frequency shift is the change in reduced mass.
The replacement of six hydrogen atoms with deuterium in the methyl groups of 1,2,5,6-tetramethylnaphthalene results in a downshift (to lower wavenumbers) of the vibrational modes associated with these groups. libretexts.org The most affected vibrations are the C-H stretching, bending, and rocking modes. For a C-H stretching vibration, which typically appears in the 2800-3000 cm⁻¹ region of an infrared (IR) or Raman spectrum, the corresponding C-D stretching vibration is expected to appear at a significantly lower frequency. The theoretical frequency ratio (νH/νD) for a simple C-H/C-D oscillator is approximately √2, or ~1.41. libretexts.org However, in a complex molecule, this ratio can vary. libretexts.org
Below is a data table illustrating the expected shifts in key vibrational frequencies upon deuteration of the methyl groups in 1,2,5,6-tetramethylnaphthalene.
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |
| Symmetric CH₃/CD₃ Stretch | 2870 - 2880 | ~2100 - 2200 |
| Asymmetric CH₃/CD₃ Stretch | 2960 - 2970 | ~2220 - 2260 |
| Symmetric CH₃/CD₃ Bend | 1375 - 1385 | ~970 - 1050 |
| Asymmetric CH₃/CD₃ Bend | 1450 - 1460 | ~1030 - 1080 |
Note: These are approximate ranges and the actual frequencies can be influenced by the molecular environment and coupling with other vibrations.
In the solid state, these isotopic substitutions also affect the low-frequency phonon modes, which correspond to the collective motions of the molecules in the crystal lattice. The increased molecular weight of this compound compared to its non-deuterated counterpart will lead to a decrease in the frequencies of the lattice phonons. These shifts can be observed using techniques such as far-infrared or Raman spectroscopy and provide insights into the intermolecular forces and crystal packing. The heavier isotopes tend to favor stronger intermolecular bonds. britannica.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Purity Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. nih.govrsc.org It allows for the precise determination of the isotopic composition and the verification of the compound's purity. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar mass-to-charge ratios, which is crucial for resolving the isotopic distribution of a deuterated molecule.
The primary goal of HRMS analysis in this context is to confirm the incorporation of the desired number of deuterium atoms and to quantify the level of isotopic enrichment. rsc.org The analysis of this compound would involve acquiring a high-resolution mass spectrum and examining the isotopic cluster of the molecular ion. The mass difference between the non-deuterated compound (C₁₄H₁₆) and the fully deuterated analogue (C₁₄H₁₀D₆) is approximately 6.0378 Da (6 x 1.0063 Da, the mass difference between D and H).
The isotopic purity is determined by comparing the relative abundances of the ions corresponding to the deuterated species and any residual non-deuterated or partially deuterated species. nih.gov For this compound, the analysis would focus on the relative intensities of the ions from the M+0 to M+6 isotopologues.
An illustrative data table for the expected HRMS results for a hypothetical batch of this compound with 98% isotopic purity is presented below.
| Isotopologue | Chemical Formula | Exact Mass (Da) | Expected Relative Abundance (%) |
| d0 | C₁₄H₁₆ | 184.1252 | < 1 |
| d1 | C₁₄H₁₅D₁ | 185.1315 | < 1 |
| d2 | C₁₄H₁₄D₂ | 186.1378 | < 1 |
| d3 | C₁₄H₁₃D₃ | 187.1441 | < 1 |
| d4 | C₁₄H₁₂D₄ | 188.1504 | < 1 |
| d5 | C₁₄H₁₁D₅ | 189.1567 | ~2 |
| d6 | C₁₄H₁₀D₆ | 190.1630 | > 98 |
Note: The exact masses are calculated based on the most abundant isotopes of carbon and hydrogen/deuterium. The relative abundances are hypothetical and would be determined experimentally.
Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer are commonly used for such analyses. nih.gov
X-ray Diffraction and Solid-State Structural Elucidation of Deuterated Naphthalene (B1677914) Crystals
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For this compound, single-crystal XRD would provide the most definitive structural information, including bond lengths, bond angles, and the packing of the molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound may not be publicly available, the methodology and expected outcomes can be described based on studies of similar naphthalene derivatives. researchgate.net
The process involves growing a high-quality single crystal of the compound and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
A comparison of the expected unit cell parameters for 1,2,5,6-tetramethylnaphthalene and its d6-analogue is presented in the table below, based on general observations for deuterated aromatic compounds.
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,2,5,6-Tetramethylnaphthalene | Monoclinic | hypothetical | hypothetical | hypothetical | 90 | hypothetical | 90 |
| This compound | Monoclinic | slightly different | slightly different | slightly different | 90 | slightly different | 90 |
Note: The crystal system and unit cell parameters are hypothetical and would need to be determined experimentally. The expectation is that the values for the deuterated compound would be very similar but not identical to the non-deuterated form.
Powder X-ray diffraction (PXRD) can also be used to analyze the crystalline nature of a bulk sample of this compound and to confirm its phase purity. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1,2,5,6-Tetramethyl-d6)naphthalene, these methods can elucidate the effects of both the tetramethyl substitution and the deuterium (B1214612) labeling on the naphthalene (B1677914) core.
Density Functional Theory (DFT) for Ground and Excited States
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. DFT calculations can be employed to investigate both the ground and excited electronic states of this compound.
In a typical DFT study, the electron density of the molecule is used to determine its energy and other properties. Various functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), can be used to model the system. For the ground state, DFT calculations would yield the optimized molecular geometry, electronic energy, and orbital energies (including the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO). The HOMO-LUMO gap is a key parameter that provides an indication of the molecule's chemical reactivity and electronic stability.
For excited states, time-dependent DFT (TD-DFT) is the method of choice. TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light. This allows for the theoretical prediction of the UV-Vis absorption spectrum of this compound. The results would reveal how the methyl groups and deuterium atoms shift the absorption bands compared to unsubstituted naphthalene.
Ab Initio Methods for Geometry Optimization and Vibrational Mode Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules.
For this compound, ab initio methods would be particularly useful for obtaining a precise geometry optimization. The resulting bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecule's three-dimensional structure. This is crucial for understanding the steric interactions between the methyl groups and their influence on the planarity of the naphthalene core.
Furthermore, ab initio calculations are excellent for performing vibrational mode analysis. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. For this compound, this analysis would predict the infrared (IR) and Raman spectra. The C-D stretching, bending, and rocking modes would be of particular interest, as they are characteristic of deuterated compounds and can be compared with experimental spectroscopic data if it were to be collected.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. This is invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, such calculations would predict the chemical shifts for the remaining protons on the naphthalene ring and the various carbon atoms. The effect of the deuterated methyl groups on the electronic environment of the neighboring atoms could be precisely quantified.
Vibrational Frequencies: As mentioned in the previous section, both DFT and ab initio methods can predict vibrational frequencies. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. For this compound, the predicted frequencies for the C-D modes would be significantly different from the C-H modes in the non-deuterated analogue, providing a clear spectroscopic signature of deuteration.
Below is an illustrative table of the type of data that would be generated from DFT calculations for the prediction of NMR chemical shifts. Please note that these are hypothetical values for illustrative purposes, as specific published data for this compound is not available.
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Aromatic CH | 125 - 130 | 7.5 - 8.0 |
| Aromatic C-CH₃ | 132 - 137 | - |
| Aromatic C-C (bridgehead) | 130 - 135 | - |
| Methyl C (CD₃) | 15 - 20 (with characteristic splitting) | - |
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in a condensed phase (liquid or solid) and its interactions with other molecules.
Simulation of Condensed Phase Behavior and Orientational Structure
To simulate the condensed phase behavior of this compound, a simulation box containing a large number of molecules would be constructed. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For a molecule like this, a force field such as OPLS-AA or CHARMM would be appropriate.
The simulation would proceed by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. By running the simulation at different temperatures and pressures, various properties of the condensed phase can be calculated. These include the density, radial distribution functions (which describe the local ordering of molecules), and diffusion coefficients. The orientational structure of the molecules in the liquid or solid state can also be analyzed to understand how they pack together.
Investigation of Intermolecular Interactions and Self-Assembly
MD simulations are particularly well-suited for studying intermolecular interactions. The forces between molecules, such as van der Waals forces and electrostatic interactions, govern their behavior in a condensed phase. For this compound, simulations could reveal how the methyl groups influence the stacking interactions between the naphthalene cores.
Furthermore, MD simulations can be used to investigate the potential for self-assembly. By observing the behavior of the molecules over long simulation times, it may be possible to see if they spontaneously form ordered structures, such as liquid crystalline phases or other aggregates. The deuteration of the methyl groups would have a subtle effect on the intermolecular interactions, primarily through a slight change in the mass and polarizability, which could be explored through comparative simulations with the non-deuterated compound.
While specific MD simulation studies on this compound are not present in the accessible literature, the methodology is well-established for a wide range of organic molecules, including other polycyclic aromatic hydrocarbons.
Isotope Effect Modeling and Anharmonicity Effects
The theoretical and computational investigation of this compound provides crucial insights into its molecular dynamics and spectroscopic properties. Central to this understanding are the modeling of isotope effects and the consideration of anharmonicity, which significantly influence the vibrational behavior of the molecule.
Isotope Effect Modeling
Isotopic substitution is a powerful tool in vibrational spectroscopy, as it induces predictable changes in the vibrational frequencies of a molecule. libretexts.orgedurev.in The primary cause of these changes is the difference in mass between isotopes, which alters the reduced mass of the vibrating system without significantly affecting the potential energy surface or the force constant of the chemical bonds. libretexts.orgedurev.inyoutube.com
In the case of this compound, the substitution of six hydrogen atoms with deuterium in the methyl groups leads to a significant increase in the reduced mass associated with the vibrations of these groups. According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ). This relationship predicts a substantial frequency shift for vibrational modes involving the deuterated methyl groups.
The theoretical frequency ratio for a C-H stretching vibration versus a C-D stretching vibration is approximately √2, meaning the C-D stretch will have a lower frequency. libretexts.org This effect is most pronounced for modes that are localized to the substituted groups but can also perturb other vibrations throughout the molecule to a lesser extent. libretexts.org
Computational studies on related polycyclic aromatic hydrocarbons (PAHs) like naphthalene have shown that deuteration has a marked influence on various molecular properties. For instance, deuteration affects the radiative decay of the triplet sublevels in naphthalene and its derivatives. researchgate.net Furthermore, investigations into the photophysical properties of polyacenes have highlighted the importance of including deuteration effects in theoretical models to accurately predict internal conversion rate constants. rsc.org
The following table illustrates the theoretical and experimentally observed isotopic frequency shifts for C-H vs. C-D stretching modes in aromatic compounds, which serves as a model for the expected effects in this compound.
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Predicted Frequency Range for C-D (cm⁻¹) | Theoretical Isotopic Ratio (νH/νD) |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |
| Methyl C-H/C-D Asymmetric Stretch | ~2960 | ~2210 | ~1.34 |
| Methyl C-H/C-D Symmetric Stretch | ~2870 | ~2080 | ~1.38 |
| Methyl C-H/C-D Asymmetric Bend | ~1460 | ~1070 | ~1.36 |
| Methyl C-H/C-D Symmetric Bend (Umbrella) | ~1380 | ~1020 | ~1.35 |
Note: The data in this table are representative values for C-H and C-D vibrations and are intended to illustrate the expected isotope effect. Specific frequencies for this compound would require direct experimental measurement or specific computational calculation.
Anharmonicity Effects
While the harmonic oscillator model provides a good first approximation, real molecular vibrations exhibit anharmonicity, meaning the restoring force is not perfectly proportional to the displacement. rsc.orgnih.gov Anharmonicity leads to several important phenomena, including the appearance of overtone and combination bands in vibrational spectra, and interactions between different vibrational modes, such as Fermi resonances. nih.gov
For PAHs, anharmonic effects are crucial for the accurate interpretation of their infrared spectra, particularly in the C-H stretching region. researchgate.netoup.com Computational models that incorporate anharmonicity, such as those using second-order vibrational perturbation theory (VPT2), provide significantly better agreement with experimental spectra than purely harmonic calculations. nih.govoup.com
Isotopic substitution also influences anharmonicity. The lower vibrational frequencies of C-D bonds compared to C-H bonds mean that the energy levels are more closely spaced. britannica.com This can alter the nature and strength of vibrational mode couplings and resonances within the molecule. Studies on naphthalene and other polyacenes have demonstrated that anharmonic effects are essential for calculating accurate internal conversion rates, and these effects are modulated by deuteration. rsc.org
Research has shown that for PAHs, while the 10–20 µm region of the infrared spectrum may be less affected by anharmonicity, other regions, such as the C-H stretching region around 3 µm, are strongly influenced by it. oup.com The deuteration in this compound would shift the primary methyl group stretching vibrations to a lower frequency range, and the anharmonic couplings involving these modes would likewise be altered.
The table below summarizes the key theoretical considerations and expected outcomes of modeling isotope and anharmonicity effects for this compound, based on principles derived from studies on related compounds.
| Effect | Physical Basis | Expected Consequence for this compound |
|---|---|---|
| Vibrational Frequency Shift | Increased reduced mass of C-D vs. C-H bonds. libretexts.org | Lower frequencies for vibrational modes involving the deuterated methyl groups (e.g., C-D stretches, bends). |
| Changes in Anharmonic Coupling | Altered energy spacing of vibrational levels due to isotopic substitution. britannica.com | Modification of Fermi resonances and other mode-mixing phenomena, potentially altering the intensity and position of combination and overtone bands. |
| Impact on Photophysical Properties | Deuteration affects the efficiency of non-radiative decay pathways. rsc.org | Potential changes in fluorescence quantum yield and phosphorescence lifetime compared to the non-deuterated isotopologue. |
| Zero-Point Energy (ZPE) Difference | The ZPE of a C-D bond is lower than that of a C-H bond. nasa.gov | Slightly stronger C-D bonds compared to C-H bonds, which can influence kinetic isotope effects in chemical reactions. |
Mechanistic Probes and Kinetic Isotope Effects
Primary Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Aromatic Reactions
Primary deuterium KIEs are observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. In the context of aromatic compounds like (1,2,5,6-Tetramethyl-d6)naphthalene, this is particularly relevant for electrophilic aromatic substitution reactions where a C-H or C-D bond is cleaved.
These examples strongly suggest that electrophilic aromatic substitution reactions on this compound would also exhibit a primary kinetic isotope effect, with the magnitude depending on the specific electrophile and reaction conditions.
Table 1: Intramolecular Kinetic Isotope Effects in the Sulphonation of Aromatic Compounds
| Compound | Solvent | Temperature (°C) | kH/kD |
| 1,2,4,5-tetramethyl[3-²H]benzene | Nitromethane (B149229) | 0 | 5.6 ± 0.6 |
| 1,2,4,5-tetramethyl[3-²H]benzene | Trichlorofluoromethane (B166822) | -25 | 3.1 ± 0.3 |
| [1,4-²H₂]naphthalene | Nitromethane | 0 | 1.8 ± 0.1 |
| [1,4-²H₂]naphthalene | Trichlorofluoromethane | -25 | 2.0 ± 0.1 |
Data sourced from a study on the sulphonation of tetramethylbenzene and naphthalene (B1677914).
Secondary Deuterium Kinetic Isotope Effects
Secondary deuterium KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization and hyperconjugation between the ground state and the transition state.
In the case of this compound, the deuterium atoms are located on the methyl groups, which are in the β-position relative to the aromatic ring. Therefore, in electrophilic aromatic substitution reactions, any observed KIE would be a secondary β-deuterium isotope effect. These effects are often attributed to hyperconjugation, where the σ-electrons of the C-D bonds of the methyl group stabilize the positive charge in the arenium ion intermediate.
Generally, β-secondary KIEs are normal (kH/kD > 1), as the C-H bond is more effective at hyperconjugation than the stronger C-D bond. The magnitude of this effect is typically in the range of 1.1 to 1.4 per deuterium atom. While specific experimental data for this compound is not available, it is expected that this compound would exhibit a normal secondary KIE in reactions where a positive charge is developed on the aromatic ring during the transition state.
Elucidation of Reaction Pathways and Transition State Analysis Using Deuterium Labeling
Deuterium labeling is a fundamental technique for elucidating reaction mechanisms. By tracking the position of deuterium atoms in the products or by observing the kinetic isotope effects, chemists can deduce the steps involved in a reaction and infer the structure of the transition state.
As discussed in the context of primary and secondary KIEs, the presence and magnitude of an isotope effect in the electrophilic aromatic substitution of this compound would provide strong evidence for the nature of the rate-determining step. A significant primary KIE would confirm the involvement of C-H bond cleavage in this step, characteristic of a typical electrophilic aromatic substitution mechanism involving the formation of a Wheland intermediate. The observation of a secondary KIE would offer insights into the electronic nature of the transition state and the extent of charge development.
Deuterium exchange reactions in polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, can occur under various conditions, providing a means to introduce deuterium labels and study reaction mechanisms. At elevated temperatures (250–285 °C) in dilute DCl/D₂O, the ring hydrogens of PAHs can equilibrate with the deuterium pool. researchgate.net Under these conditions, the methyl groups of some methylated PAHs also undergo slow H/D exchange. researchgate.net
Furthermore, photochemical processes can induce hydrogen-deuterium exchange. For example, PAHs frozen in D₂O ice can exchange their hydrogen atoms for deuterium upon exposure to ultraviolet radiation, even at interstellar temperatures. nasa.gov This occurs through processes such as D atom addition and exchange at aromatic edge sites. nasa.gov These studies highlight potential pathways for the deuteration of compounds like 1,2,5,6-tetramethylnaphthalene (B47324) and suggest that the deuterium atoms in this compound could potentially undergo exchange under specific acidic or photochemical conditions.
Photophysical Isotope Effects on Energy Transfer and Excited State Dynamics
The substitution of hydrogen with deuterium can also influence the photophysical properties of a molecule by altering the vibrational energy levels and the rates of non-radiative decay processes.
Deuteration is known to affect the fluorescence quantum yields (Φf) and lifetimes (τf) of aromatic molecules. In many cases, deuteration leads to an increase in both Φf and τf. This is attributed to a decrease in the rate of non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. The C-D vibrational modes have lower frequencies than C-H modes, which can reduce the efficiency of vibrational coupling between the excited singlet state (S₁) and the ground state (S₀) or triplet states (T₁).
For naphthalene, the effect of deuteration on its fluorescence quantum yield has been shown to be dependent on the excess vibrational energy in the S₁ state. aip.org At high excess energies, a significant isotope effect is observed, suggesting that the dominant non-radiative process in this regime is sensitive to deuteration. aip.org Studies on silyl-substituted naphthalenes have shown that their fluorescence quantum yields are significantly higher than that of naphthalene itself, and it is plausible that deuteration of the methyl groups in tetramethylnaphthalene derivatives would further enhance these yields. mdpi.com
While specific data for this compound is not available, based on the general principles observed for other aromatic compounds, it is expected that this deuterated compound would exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime compared to its non-deuterated counterpart.
Table 2: Fluorescence Quantum Yields of Naphthalene and a Silyl-Substituted Derivative
| Compound | Fluorescence Quantum Yield (Φf) |
| Naphthalene | 0.23 |
| 1-(Trimethylsilyl)naphthalene | 0.30 |
Data sourced from studies on the photophysical properties of naphthalene and its derivatives. mdpi.com
Triplet State Lifetimes and Non-Radiative Decay Pathways
The photophysical properties of naphthalene and its derivatives are dictated by the competition between radiative (fluorescence and phosphorescence) and non-radiative decay pathways from their excited singlet (S₁) and triplet (T₁) states. Deuteration is a well-established method for significantly influencing these decay rates.
For aromatic hydrocarbons, the primary non-radiative decay from the T₁ state to the ground state (S₀) is intersystem crossing. This process is promoted by vibronic coupling between the T₁ and S₀ states. The energy of the T₁ state is dissipated through the vibrational modes of the molecule. The C-H stretching vibrations are particularly efficient energy sinks in this process.
When hydrogen is replaced by deuterium, as in the methyl groups of this compound, the frequency of the C-D stretching vibrations is significantly lower than that of C-H stretches. This reduction in vibrational frequency leads to a poorer energy match for vibronic coupling, thereby decreasing the rate of non-radiative decay. Consequently, the triplet state lifetime is expected to be longer for the deuterated compound compared to its non-deuterated counterpart.
Studies on various deuterated naphthalenes have confirmed this effect, showing a distinct increase in phosphorescence lifetime upon deuterium substitution. The magnitude of this effect can also depend on the position of deuteration.
Table 1: Illustrative Triplet State Lifetimes of Naphthalene and Deuterated Analogs at 77 K
| Compound | Triplet Lifetime (s) |
| Naphthalene-h8 | 2.5 |
| Naphthalene-d8 | 22.0 |
| Expected for this compound | Longer than non-deuterated analog |
This table is illustrative and based on data for naphthalene and its fully deuterated analog. The exact lifetime for this compound would require experimental measurement.
Advanced Analytical Applications and Method Development
(1,2,5,6-Tetramethyl-d6)naphthalene as an Internal Standard in Quantitative Analytical Methods
This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in conjunction with mass spectrometry (MS). clearsynth.com An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a target analyte. lgcstandards.com The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. lgcstandards.comscioninstruments.com
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in MS-based methods. scioninstruments.comaptochem.com This is because its chemical properties are nearly identical to its non-deuterated counterpart, 1,2,5,6-tetramethylnaphthalene (B47324). scioninstruments.compharmaffiliates.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation. lgcstandards.comaptochem.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. scioninstruments.com
The key advantage of using a deuterated standard like this compound lies in its mass difference from the native analyte. scioninstruments.com While chemically similar, the six deuterium (B1214612) atoms increase the molecular weight of the molecule, resulting in a distinct mass-to-charge (m/z) ratio that is easily resolved by a mass spectrometer. aptochem.com This allows the instrument to measure the analyte and the internal standard simultaneously without mutual interference. clearsynth.com
The use of this compound as an internal standard is particularly relevant for the analysis of polycyclic aromatic hydrocarbons (PAHs) in complex matrices such as petroleum, environmental samples, and biological tissues. clearsynth.compharmaffiliates.comresearchgate.netnih.gov These matrices often contain interfering substances that can enhance or suppress the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Because the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of compensating for these variations, thereby improving the accuracy and precision of the quantitative results. clearsynth.comscioninstruments.com
Table 1: Advantages of Using this compound as an Internal Standard
| Feature | Advantage | Rationale |
| Chemical Similarity | Behaves identically to the analyte during sample preparation and analysis. aptochem.com | Minimizes errors from extraction inefficiency and sample loss. scioninstruments.com |
| Co-elution | Elutes at nearly the same retention time as the analyte in chromatography. aptochem.com | Ensures both compounds experience the same matrix effects and instrumental conditions. lgcstandards.com |
| Mass Difference | Easily distinguished from the analyte by a mass spectrometer. scioninstruments.com | Allows for simultaneous detection and quantification without signal overlap. clearsynth.com |
| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by the sample matrix. clearsynth.com | Improves the accuracy of quantification in complex samples. scioninstruments.com |
| Correction for Instrumental Drift | Compensates for variations in instrument sensitivity over time. scioninstruments.com | Enhances the precision and reproducibility of the analytical method. scioninstruments.com |
Development of Chromatographic Techniques for Separating and Analyzing Deuterated Aromatic Isomers
The separation of deuterated aromatic isomers from their non-deuterated counterparts is a critical aspect of their application in analytical chemistry and is typically achieved using chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC). oup.comnih.gov While isotopologues have very similar chemical and physical properties, subtle differences arising from the substitution of hydrogen with deuterium can be exploited for their separation. nih.govnih.gov This phenomenon is known as the chromatographic isotope effect. nih.gov
In gas chromatography, deuterated compounds often exhibit slightly different retention times than their protiated (non-deuterated) analogs. nih.govchromforum.org Typically, in GC with nonpolar stationary phases, the deuterated isomer may elute slightly earlier than the non-deuterated one. nih.gov This is attributed to the slightly weaker intermolecular interactions (van der Waals forces) of the C-D bond compared to the C-H bond. chromforum.org However, on polar stationary phases, a "normal" isotope effect can be observed where the deuterated compound is retained longer. nih.gov
The successful separation of deuterated aromatic isomers like this compound from its native form depends on several factors:
Stationary Phase Selection: The choice of the GC column's stationary phase is crucial. Phenyl-substituted polydimethylsiloxane (B3030410) phases, for example, have shown effectiveness in separating aromatic isotopologues due to specific pi-pi interactions. nih.gov
Column Efficiency: High-efficiency capillary columns with long lengths and small internal diameters enhance the resolution between closely eluting isomers. vurup.sk
Temperature Programming: Optimization of the GC oven temperature program can improve the separation between the deuterated and non-deuterated pair.
Degree of Deuteration: A higher number of deuterium atoms in a molecule generally leads to a more pronounced isotope effect, making separation easier. oup.com
In liquid chromatography, particularly reversed-phase HPLC, deuterated compounds also tend to elute slightly earlier than their non-deuterated counterparts. oup.com This is because the C-D bond is slightly less polar and has a smaller van der Waals radius than the C-H bond, leading to weaker interactions with the nonpolar stationary phase. oup.com
Table 2: Factors Influencing Chromatographic Separation of Deuterated Aromatic Isomers
| Factor | Influence on Separation | Examples of Chromatographic Conditions |
| Stationary Phase Polarity | Determines the type and strength of interaction with the isomers. nih.gov | Nonpolar (e.g., DB-5) or polar (e.g., WAX) GC columns. nih.gov |
| Isotope Effect | Causes slight differences in retention times between deuterated and non-deuterated compounds. nih.gov | Inverse isotope effect (earlier elution of deuterated isomer) is common on nonpolar phases. nih.gov |
| Molecular Structure | The position of deuterium substitution can affect the molecule's interaction with the stationary phase. nih.gov | Deuteration on an aromatic ring versus an aliphatic side chain can have different effects. nih.gov |
| Chromatographic Conditions | Temperature, flow rate, and mobile phase composition can be optimized to enhance resolution. oup.com | Gradient elution in HPLC or temperature ramping in GC. |
Application in High-Precision Isotopic Ratio Mass Spectrometry
While this compound is a stable isotope-labeled compound, its primary application in mass spectrometry is for high-precision quantification through isotope dilution mass spectrometry (IDMS), rather than for determining natural isotopic abundances via isotope ratio mass spectrometry (IRMS). lgcstandards.comscioninstruments.com
In IDMS, a known quantity of the isotopically labeled standard, this compound, is added to a sample containing an unknown quantity of the non-labeled analyte, 1,2,5,6-tetramethylnaphthalene. lgcstandards.com The sample is then analyzed by a mass spectrometer, which measures the ratio of the signal intensity of the analyte to that of the internal standard. scioninstruments.com Because the amount of the internal standard is known, the concentration of the analyte can be calculated with high precision and accuracy. clearsynth.com This method is considered a definitive analytical technique because it minimizes many sources of measurement uncertainty. lgcstandards.com
High-precision IRMS, on the other hand, is a specialized technique used to measure minute variations in the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. nih.gov These measurements can provide information about the origin, formation, and processing of a substance. nih.gov For IRMS analysis, samples are typically combusted to simple gases like CO₂ or N₂ before being introduced into a specialized mass spectrometer.
The role of this compound in achieving high-precision measurements lies in its ability to correct for variations that occur during analysis. scioninstruments.com By acting as a stable reference point within each sample, it compensates for fluctuations in instrument response and sample handling, which is essential for obtaining the high-precision data required in applications like environmental monitoring and metabolic studies. clearsynth.comscioninstruments.com
In the context of analyzing complex mixtures of PAHs, the use of deuterated standards can sometimes lead to interferences if not carefully managed. For instance, the loss of deuterium from a deuterated standard within the ion source of the mass spectrometer can create fragment ions that overlap with the molecular ions of other labeled standards (e.g., ¹³C-labeled), potentially causing systematic errors in quantification. rsc.org Such challenges can often be overcome by using high-resolution mass spectrometry, which can distinguish between these interfering ions. rsc.org
Table 3: Comparison of IDMS and IRMS
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | Isotope Ratio Mass Spectrometry (IRMS) |
| Primary Goal | Precise and accurate quantification of an analyte. clearsynth.com | Measurement of natural variations in isotope ratios. nih.gov |
| Use of Labeled Compound | Added to the sample as an internal standard (spike). lgcstandards.com | The sample itself is analyzed for its natural isotopic signature. nih.gov |
| Typical Analyte | Organic molecules (e.g., drugs, pollutants). clearsynth.com | Elements within a sample (e.g., C, N, O, H). |
| Sample Preparation | Extraction and chromatographic separation. researchgate.net | Often involves combustion to simple gases (CO₂, N₂). |
| Role of this compound | Serves as the internal standard for quantifying 1,2,5,6-tetramethylnaphthalene. | Not typically used directly in this technique. |
Specific Research Domains and Frontier Applications
Deuterated Naphthalenes in Fundamental Studies of Organic Materials
Deuterated naphthalenes and other polycyclic aromatic hydrocarbons (PAHs) are invaluable tools in the fundamental study of organic materials. Their unique properties, stemming from the isotopic substitution, allow researchers to gain deeper insights into structure-property relationships.
The process of self-assembly, where molecules spontaneously organize into ordered structures, is highly sensitive to intermolecular forces. Deuteration can subtly alter these forces, thereby influencing molecular packing in organic solids. The changes in vibrational modes due to the heavier deuterium (B1214612) atoms can affect van der Waals interactions, which are critical in the packing of aromatic molecules.
Research has shown that isotopic substitution can lead to what is termed "isotopic polymorphism," where the deuterated and non-deuterated versions of a compound crystallize in different structures. researchgate.net Even without a change in the crystal system, the lattice parameters can be affected. The general observation is that deuteration can lead to a more compact packing of organic molecules in adjacent layers. rsc.org This closer packing can increase the intermolecular electronic coupling, which is a critical parameter in determining the electronic properties of organic semiconductors.
The optoelectronic properties of organic materials are intrinsically linked to their molecular and solid-state structure. Deuteration provides a means to study and sometimes enhance these properties. For instance, the kinetic isotope effect associated with the C-D bond can improve the stability and efficiency of organic light-emitting diodes (OLEDs). acs.org
By replacing C-H bonds with the more robust C-D bonds at specific molecular sites, non-radiative decay pathways in excited states can be suppressed, leading to higher luminescence quantum yields. Furthermore, the altered vibrational modes in deuterated compounds can influence charge transport by modifying the electron-phonon coupling, which is a key factor in determining charge carrier mobility in organic semiconductors. While specific studies on (1,2,5,6-Tetramethyl-d6)naphthalene are not prevalent, the principles derived from studies on other deuterated aromatic systems are broadly applicable.
Neutron scattering is a powerful technique for probing the structure and dynamics of materials. mdpi.com The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes isotopic substitution a cornerstone of this method. nih.gov By selectively deuterating parts of a molecule or a molecular assembly, researchers can create "contrast" that allows them to highlight specific components in a complex system. nih.gov
For example, in a study of lipid bilayers, deuterating either the lipid molecules or the surrounding water allows for the separate investigation of their respective dynamics. nih.govnih.gov This technique, known as contrast variation, is invaluable for understanding the structure and dynamics of multicomponent organic systems. In the context of this compound, its use in neutron scattering experiments could help elucidate the arrangement and motion of these molecules in thin films or blends, providing crucial information for the design of organic electronic devices. mdpi.com
| Technique | Application with Deuterated Naphthalenes | Information Gained |
| Quasi-Elastic Neutron Scattering (QENS) | Studying the diffusive and rotational motions of naphthalene (B1677914) molecules within a larger matrix. | Dynamics of individual molecules, such as diffusion coefficients and rotational correlation times. nih.gov |
| Neutron Spin-Echo (NSE) | Probing collective motions and shape fluctuations in assemblies of naphthalene-containing materials. | Information on the flexibility and viscoelastic properties of the material on nanometer length scales. nih.gov |
| Small-Angle Neutron Scattering (SANS) | Determining the morphology and domain sizes in blends or composites containing deuterated naphthalenes. | Structural information about the phase separation and organization of different components. nih.gov |
Role in Fundamental Research on Interstellar Medium Chemistry (if applicable to PAHs)
Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemistry and physics. The study of deuterated PAHs is particularly important for understanding the cosmic abundance of deuterium and the chemical evolution of galaxies. Deuterium was formed in the Big Bang and is subsequently destroyed in stars, so its abundance provides a window into cosmic history.
Observations have detected the characteristic infrared emission bands of deuterated PAHs in various astronomical environments. missouri.eduresearchgate.net The ratio of the intensity of the C-D stretching vibration (around 4.4 µm) to that of the C-H stretch (around 3.3 µm) can be used to estimate the degree of deuteration in interstellar PAHs. missouri.edu Theoretical calculations on deuterated naphthalenes and other PAHs help to interpret these astronomical observations and to model the chemical pathways that lead to deuterium enrichment in these molecules in the cold, dense regions of the ISM. missouri.eduresearchgate.net While PAHs are not thought to be the sole carriers of the "missing" deuterium in the galaxy, they are a significant reservoir. arxiv.org
| Observed Feature | Wavelength (µm) | Assignment | Significance |
| Aromatic C-H Stretch | ~3.3 | Vibrational mode of C-H bonds on the aromatic ring. | Used as a reference to estimate the abundance of PAHs. missouri.edu |
| Aromatic C-D Stretch | ~4.4 | Vibrational mode of C-D bonds on the aromatic ring. | Indicates the presence of deuterated PAHs. missouri.eduresearchgate.net |
| Aliphatic C-D Stretch | ~4.6-4.8 | Vibrational mode of C-D bonds in aliphatic side groups attached to PAHs. | Suggests different formation or processing mechanisms for deuterated PAHs. arxiv.org |
Future Perspectives and Emerging Research Directions
Integration of (1,2,5,6-Tetramethyl-d6)naphthalene in Novel Chemical Probes
The development of advanced chemical probes is essential for unraveling complex chemical and biological processes at a molecular level. The unique nuclear properties of deuterium (B1214612) make deuterated compounds, such as this compound, highly valuable as probes in various analytical techniques.
One of the most powerful applications lies in neutron scattering techniques. tandfonline.com The significant difference in the coherent neutron scattering cross-sections of hydrogen (¹H) and deuterium (²H) allows for "contrast matching." tandfonline.com In this method, researchers can selectively make certain components of a complex mixture or macromolecular assembly "invisible" to neutrons by matching their scattering length density to that of the solvent. By synthesizing this compound and incorporating it into systems like polymers, micelles, or biological membranes, it can act as a trackable entity. This allows for detailed structural analysis of its position, orientation, and aggregation within the larger system, providing insights that are often unattainable with other methods. tandfonline.com
For instance, deuterated malonamides have been effectively used to study the microscopic structure of specific solute species in solvent extraction systems via small-angle neutron scattering (SANS). tandfonline.com Similarly, this compound could be employed to investigate the aggregation behavior of PAHs in different solvent environments, a process critical to understanding petroleum chemistry and environmental science. bham.ac.uk
| Technique | Application for this compound | Research Area |
| Small-Angle Neutron Scattering (SANS) | Studying the aggregation, micelle formation, and distribution of the naphthalene (B1677914) core in complex fluids or polymer blends. | Materials Science, Petroleum Chemistry |
| Neutron Reflectivity | Probing the structure and orientation of the molecule at liquid-liquid or solid-liquid interfaces. | Surface Science, Environmental Chemistry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using the deuterium signal as a non-invasive tracer to monitor molecular interactions and dynamics in solution. | Physical Organic Chemistry, Supramolecular Chemistry |
Synergistic Computational and Experimental Approaches for Deuterated Aromatic Systems
The study of non-covalent interactions in aromatic systems, such as π–π stacking, is a challenging field where a delicate balance of forces determines molecular geometry and stability. rsc.org Understanding these interactions is crucial, and progress often relies on the close collaboration between experimental and computational chemistry. rsc.org
Deuterated aromatic systems like this compound are ideal candidates for such synergistic studies. Experimental techniques can provide macroscopic or ensemble-averaged data, while computational models offer a molecular-level interpretation of those results.
Experimental approaches such as dynamic light scattering (DLS) and diffusion-ordered NMR spectroscopy (DOSY) can be used to measure the aggregation characteristics and hydrodynamic diameters of this compound aggregates in various solvents. bham.ac.ukbath.ac.uk
Computational approaches , particularly molecular dynamics (MD) simulations, can then be employed to model the same systems. bham.ac.uk These simulations can quantitatively evaluate intermolecular distances, stacking configurations (e.g., parallel vs. T-shaped), and the influence of the deuterated methyl groups on steric hindrance and solvation. bath.ac.uk By combining these approaches, researchers can build more accurate predictive models for how PAHs behave in complex environments. bham.ac.ukrsc.org
| Approach | Techniques/Methods | Insights Gained |
| Experimental | Dynamic Light Scattering (DLS), Diffusion-Ordered NMR (DOSY), Small-Angle X-ray/Neutron Scattering (SAXS/SANS) bham.ac.uk | Aggregate size, hydrodynamic diameter, diffusion coefficients, overall aggregation kinetics. bham.ac.uk |
| Computational | Molecular Dynamics (MD) Simulations, Density Functional Theory (DFT) Calculations | Intermolecular interaction energies, preferred stacking geometries, solute-solvent configurations, impact of isotope effects on molecular vibrations. tandfonline.combham.ac.uk |
Advancements in High-Throughput Synthesis and Characterization of Deuterated Compounds
The increasing demand for deuterated compounds in fields ranging from drug discovery to materials science has spurred the development of more efficient and selective synthesis and characterization methods. nih.govresearchgate.net The move is toward high-throughput techniques that allow for the rapid creation and analysis of libraries of structurally diverse molecules. nih.gov
Synthesis: Recent breakthroughs in synthetic chemistry have provided new tools for the site-selective deuteration of organic molecules. researchgate.net Methodologies that are becoming central to producing compounds like this compound include:
Hydrogen Isotope Exchange (HIE): This is a powerful strategy where C-H bonds are selectively replaced with C-D bonds. Advances include the use of earth-abundant metal catalysts and photocatalytic methods to perform these exchanges under milder conditions and with higher selectivity. researchgate.net
Reductive and Dehalogenative Deuteration: These methods offer alternative pathways to introduce deuterium into a molecule with high precision. researchgate.net
Use of a "Deuterated Pool": The utilization of commercially available deuterated building blocks and reagents remains a common and effective strategy for constructing complex deuterated molecules. nih.gov
Characterization: To support high-throughput synthesis, rapid and reliable characterization is essential. nih.gov Modern analytical platforms are increasingly automated. Key technologies include:
Mass Spectrometry (MS): Provides rapid confirmation of molecular weight and, therefore, the degree of deuterium incorporation. nih.gov
Supercritical Fluid Chromatography (SFC): A high-speed purification technique that is often coupled with MS for fast analysis and isolation of target compounds from reaction mixtures. nih.gov
These advancements are making it feasible to move beyond single-molecule studies and toward the systematic investigation of how different deuteration patterns within a class of molecules affect their properties.
Expanding the Scope of Isotope Effects in Fundamental Chemical Discoveries
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the C-H bond is broken, an observation known as the kinetic isotope effect (KIE). This principle, initially exploited heavily in pharmaceutical research to slow down drug metabolism, has broader implications for fundamental chemical discoveries. nih.gov
Studying the KIE in molecules like this compound can provide deep insights into reaction mechanisms. For example, naphthalene is the most abundant PAH in urban areas, and its atmospheric oxidation contributes to the formation of secondary organic aerosols (SOA). copernicus.org This oxidation process involves the breaking of C-H bonds. copernicus.org By comparing the oxidation rates and product distributions of this compound with its non-deuterated counterpart, researchers can elucidate the specific steps involved in its atmospheric degradation pathway. The deuteration on the methyl groups specifically allows for probing reactions involving hydrogen abstraction from these positions.
Furthermore, isotope effects can influence material properties. The change in vibrational energy of C-D bonds compared to C-H bonds can affect photostability and thermal stability. In organic electronics, deuteration has been shown to enhance the performance and lifetime of organic light-emitting diodes (OLEDs). Exploring how the specific deuteration pattern of this compound influences the properties of materials it is incorporated into could lead to the design of more robust and efficient organic electronic devices.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing (1,2,5,6-Tetramethyl-d6)naphthalene?
- Methodological Answer : Synthesis typically involves deuteration of the parent naphthalene derivative via catalytic exchange or isotopic labeling techniques. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., -NMR) and mass spectrometry (MS) to verify isotopic purity. Structural confirmation is achieved through X-ray crystallography or computational modeling (e.g., density functional theory) .
Q. How is this compound utilized in isotopic tracing studies?
- Methodological Answer : The compound’s deuterated methyl groups serve as non-radioactive tracers in metabolic studies. Researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track deuterium retention in biological matrices, enabling precise quantification of metabolic pathways. This approach minimizes interference from endogenous hydrogen isotopes .
Advanced Research Questions
Q. What experimental design considerations are critical for minimizing bias in toxicokinetic studies involving this compound?
- Methodological Answer : Key considerations include:
- Randomization : Ensure dose/exposure levels are randomized to prevent selection bias.
- Blinding : Implement double-blinding for personnel and subjects to mitigate performance and detection biases.
- Data Completeness : Track attrition/exclusion rates and validate exposure characterization (e.g., using gas chromatography for environmental monitoring). These criteria align with risk-of-bias frameworks from ATSDR’s toxicological profiles .
Q. How can conflicting data on the hepatotoxicity of methylated naphthalenes be resolved?
- Methodological Answer : Contradictions often arise from variations in exposure duration, species-specific metabolism, or analytical sensitivity. A tiered approach is recommended:
Cross-species validation : Compare rodent and in vitro human hepatocyte models.
Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds.
Mechanistic studies : Apply transcriptomics/proteomics to distinguish direct toxicity from secondary effects .
Q. What are the unresolved data gaps in the environmental fate of deuterated polycyclic aromatic hydrocarbons (PAHs) like this compound?
- Methodological Answer : Priority gaps include:
- Degradation kinetics : Assess photolysis and microbial degradation rates using -labeled substrates in microcosm experiments.
- Bioaccumulation : Measure trophic transfer factors in aquatic ecosystems via stable isotope probing (SIP).
ATSDR identifies these as critical needs for comprehensive risk assessments .
Q. How can researchers optimize isotopic dilution techniques for quantifying this compound in complex matrices?
- Methodological Answer : Use matrix-matched calibration curves with deuterated internal standards to correct for ionization suppression in MS. Validate recovery rates via spike-and-recovery experiments across environmental (e.g., soil, water) and biological (e.g., plasma, tissue) samples. Limit of quantification (LOQ) should be established using signal-to-noise ratios ≥10:1 .
Q. What strategies are effective for studying structure-activity relationships (SARs) in methylated naphthalene derivatives?
- Methodological Answer : Systematic SAR analysis involves:
- Synthetic modification : Introduce substituents at specific positions (e.g., 1,2,5,6) and compare electronic effects via Hammett constants.
- Computational modeling : Perform molecular docking or quantitative structure-activity relationship (QSAR) simulations to predict binding affinities.
- In vitro assays : Measure cytochrome P450 inhibition or aryl hydrocarbon receptor (AhR) activation to link structural features to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
